![molecular formula C14H16O B2966739 (R)-2-Methyl-3-(1-naphthyl)-1-propanol CAS No. 171667-29-1](/img/structure/B2966739.png)
(R)-2-Methyl-3-(1-naphthyl)-1-propanol
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Description
“®-(+)-1-(1-Naphthyl)ethylamine” is used in chiral synthesis in organic reactions, including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .
Synthesis Analysis
This compound has been used in the synthesis of the calcimimetic drug cinacalcet hydrochloride . The ω-transaminase from Arthrobacter sp. was engineered for producing ®-(+)-1-(1-naphthyl)ethylamine by asymmetric reduction of 1-acetonaphthone .Chemical Reactions Analysis
The chemical reactions of 1-Naphthol, a related compound, include its tautomerism, which produces a small amount of the keto tautomer. This tautomerism leads to the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .Physical And Chemical Properties Analysis
“®-(+)-1-(1-Naphthyl)ethylamine” is a transparent yellowish liquid . It has a molecular mass of 171.24 .Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-methyl-3-naphthalen-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-11(10-15)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,9-10H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIFEQUXADCRQX-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methyl-3-(1-naphthyl)-1-propanol |
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